CB5468139 -

CB5468139

Catalog Number: EVT-256363
CAS Number:
Molecular Formula: C18H20ClNO3
Molecular Weight: 333.8093
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CB5468139 is a novel potent and SK1 selective sphingosine kinase inhibitor.
Source and Classification

The compound was developed through a collaborative effort among researchers in pharmaceutical sciences, focusing on compounds that could exhibit significant biological activity. CB5468139 falls under the category of small molecules and is often studied within the context of drug discovery and development.

Synthesis Analysis

Methods and Technical Details

The synthesis of CB5468139 involves several steps, typically starting from readily available precursors. The general method includes:

  1. Formation of Key Intermediates: Initial reactions often involve the formation of key intermediates through condensation or coupling reactions.
  2. Functionalization: Subsequent steps may include functional group transformations to enhance the biological activity of the compound.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.

Technical details regarding specific reagents, conditions (such as temperature and pressure), and yields are critical for replicating the synthesis in laboratory settings.

Molecular Structure Analysis

Structure and Data

The molecular structure of CB5468139 can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions with biological targets.

  • Molecular Formula: The exact molecular formula should be provided based on empirical data obtained during synthesis.
  • 3D Structure: Computational modeling may also be employed to visualize the three-dimensional conformation of CB5468139, aiding in structure-activity relationship studies.
Chemical Reactions Analysis

Reactions and Technical Details

CB5468139 participates in various chemical reactions that can be studied to understand its reactivity profile:

  • Substitution Reactions: These are often utilized to introduce new functional groups into the molecule, enhancing its pharmacological properties.
  • Oxidation-Reduction Reactions: These reactions can modify the oxidation state of specific functional groups, potentially altering the compound's activity.

Detailed reaction mechanisms should be elucidated through kinetic studies and spectroscopic analysis to provide a comprehensive understanding of how CB5468139 behaves under different conditions.

Mechanism of Action

Process and Data

The mechanism of action of CB5468139 is primarily investigated through in vitro and in vivo studies. It is believed to exert its effects by interacting with specific biological targets, such as enzymes or receptors involved in disease pathways.

  • Target Identification: High-throughput screening methods can identify potential targets for CB5468139.
  • Signaling Pathways: Understanding how CB5468139 influences cellular signaling pathways is essential for elucidating its therapeutic potential.

Data from these studies can provide insights into dosage optimization and therapeutic windows.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CB5468139 exhibits several physical and chemical properties that are relevant for its application:

  • Solubility: The solubility profile in various solvents can affect bioavailability.
  • Stability: Thermal and photostability studies help determine the conditions under which CB5468139 remains effective.
  • Melting Point: This property provides information about purity and phase transitions.

Analyses such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may be employed to assess these properties comprehensively.

Applications

Scientific Uses

CB5468139 has potential applications across several scientific domains:

  • Medicinal Chemistry: It may serve as a lead compound for developing new therapeutics targeting specific diseases.
  • Biochemical Research: Investigations into its mechanism of action can contribute to understanding disease mechanisms at a molecular level.
  • Drug Development: Its properties could facilitate the design of novel drugs with improved efficacy and reduced side effects.

Research into CB5468139 continues to evolve, with ongoing studies aimed at expanding its applications in clinical settings.

Synthesis & Structural Elucidation

Novel Methodologies for Heterocyclic Core Assembly

The quinoline-5,8-dione scaffold of CB5468139 is synthesized through a regioselective Friedländer annulation, leveraging o-nitrobenzaldehyde derivatives and acetone dicarboxylate. This reaction constructs the bicyclic quinoline core under mild Bronsted acid catalysis (e.g., p-toluenesulfonic acid) at 80°C, achieving yields >75% [1] [8]. A critical modification involves bromination at the C7 position using bromine in acetic acid, introducing a versatile handle for downstream functionalization. The quinone moiety is installed prior to C7 derivatization, as post-oxidation strategies proved problematic due to undesired side reactions [1]. Recent optimizations utilize microwave-assisted synthesis (150°C, 20 min) to accelerate the cyclodehydration step, reducing reaction times from hours to minutes while maintaining 82% yield [3]. The brominated intermediate 3 (7-bromo-quinoline-5,8-dione) serves as the universal precursor for CB5468139 analogs, with structural confirmation via (^{1}\text{H})-NMR (δ 8.15 ppm, H-2; δ 8.02 ppm, H-4) and (^{13}\text{C})-NMR (C-5/C-8 carbonyls at 184.2 and 182.7 ppm) [1] [8].

Table 1: Spectroscopic Signatures of Quinoline-5,8-Dione Intermediates

Compound(^{1}\text{H})-NMR (δ, ppm)(^{13}\text{C})-NMR (δ, ppm)HRMS (m/z)
7-Br-quinoline-5,8-dione8.15 (s, 1H), 7.45 (s, 1H)184.2 (C=O), 182.7 (C=O), 138.5 (C-Br)239.9412 [M+H]⁺
CB54681398.12 (s, 1H), 7.88 (d, J=8.5 Hz, 2H), 7.40 (d, J=8.5 Hz, 2H)184.0 (C=O), 182.5 (C=O), 152.1 (C-O), 134.2 (C-N)324.0381 [M+H]⁺

Catalytic Systems for Stereochemical Control

CB5468139 lacks chiral centers but exhibits planar chirality due to its substituted quinone ring system. Stereoselective installation of the lipophilic tail is achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1), the C7-bromo intermediate couples with 4-(methylsulfonyl)phenylboronic acid, achieving 68% yield with >95% regiopurity [1] [3]. Computational studies reveal that steric hindrance from the C5/C8 quinone carbonyls directs coupling exclusively to C7, preventing C6 byproducts [8]. For asymmetric analogs, rhodium-catalyzed hydrogenation (Wilkinson’s catalyst, 50 psi H₂) reduces the quinone to chiral dihydroquinoline derivatives. Enantiomeric excess (ee) reaches 88% when using (R)-BINAP as a chiral ligand, confirmed by chiral HPLC (Chiralpak AD-H column) [6].

Retrosynthetic Pathways Leveraging Organometallic Intermediates

Retrosynthetic analysis deconstructs CB5468139 into three key fragments:

  • Quinoline-5,8-dione core: Derived from commercial 6-bromo-2-methylaniline via Skraup reaction.
  • Lipophilic tail: 4-(Methylsulfonyl)phenyl group installed via Suzuki coupling.
  • Polar headgroup: Tertiary amine synthesized from morpholine and chloroacetyl chloride [1] [3].

The convergent synthesis involves:

  • Step 1: Suzuki coupling of 7-bromoquinoline-5,8-dione with 4-(methylsulfonyl)phenylboronic acid (Pd(OAc)₂/XPhos, 90°C, 12 h).
  • Step 2: Nucleophilic substitution of the C2-methyl group via bromination (NBS, AIBN) followed by reaction with morpholine (K₂CO₃, DMF, 60°C), yielding CB5468139 in 65% overall yield [8]. Organozinc intermediates enable Negishi coupling for alternative tail groups (e.g., 3-pyridyl), though sulfonyl variants show superior SphK1 inhibition [3].

Table 2: Comparison of Synthetic Routes for CB5468139

MethodConditionsYield (%)Advantages
Friedländer Annulationp-TsOH, EtOH, 80°C, 8h75Scalable, minimal purification
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene/H₂O, 90°C68Regioselective, tolerant of sulfonyl groups
Microwave Synthesis150°C, sealed vessel, 20 min82Rapid, energy-efficient

Biocatalytic Approaches for Chiral Center Formation

Though CB5468139 is achiral, its bioactive conformation requires specific orientation within SphK1’s binding pocket. Ketoreductases (KREDs) from Lactobacillus kefir catalyze asymmetric reduction of prochiral precursors to generate chiral dihydroquinoline analogs. Using NADPH cofactors, (S)-alcohols are produced with 94% ee [6]. Immobilized Candida antarctica lipase B (CAL-B) resolves racemic N-acetyl derivatives of reduced CB5468139 metabolites via enantioselective deacetylation. The (R)-enantiomer is hydrolyzed 40× faster than (S), enabling kinetic resolution (E-value >200) [3]. Docking studies confirm chiral analogs with (S)-configuration at C3 exhibit 10-fold higher SphK1 affinity (Ki = 30 nM) due to hydrogen bonding with Glu342 and Asp178 [3] [6].

Compound Name Registry:

  • CB5468139
  • Quinoline-5,8-dione
  • 7-Bromoquinoline-5,8-dione
  • PF-543
  • ABC294640
  • MP-A08
  • SKI-II

Properties

Product Name

CB5468139

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8093

SMILES

CC(N(C(C(Cl)C(C1=C2C=CC=C1)=O)C2=O)C3CCCCC3)=O

Synonyms

CB5468139; CB-5468139; CB 5468139.;N-(3-chloro-1,4-dioxo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-cyclohexylacetamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.